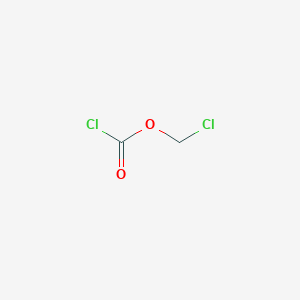

Chloromethyl chloroformate

Description

Properties

IUPAC Name |

chloromethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O2/c3-1-6-2(4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWJULGYGOLCGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(OC(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2O2 | |

| Record name | CHLOROMETHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2895 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074567 | |

| Record name | Carbonochloridic acid, chloromethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloromethyl chloroformate appears as a colorless liquid with a penetrating, irritating odor. Denser than water. Contact may irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. | |

| Record name | CHLOROMETHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2895 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

22128-62-7 | |

| Record name | CHLOROMETHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2895 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloromethyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22128-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022128627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, chloromethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Chloromethyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl chloroformate (CMCF), a highly reactive chemical intermediate, plays a crucial role in organic synthesis, particularly in the pharmaceutical industry for the creation of prodrugs. This technical guide provides a comprehensive overview of its fundamental properties, including detailed chemical and physical characteristics, safety and handling protocols, and its primary applications. The document outlines detailed experimental methodologies for its synthesis and key reactions, supplemented by visual diagrams to elucidate reaction pathways and workflows.

Introduction

This compound (CAS No: 22128-62-7), with the IUPAC name chloromethyl carbonochloridate, is a colorless to pale yellow liquid known for its pungent, irritating odor.[1][2][3] Historically, it was used as a chemical warfare agent under the name "Palite".[4][5] In modern chemistry, its high reactivity, stemming from the presence of two chlorine atoms, makes it a valuable reagent for introducing the chloromethoxycarbonyl group, which is a key step in the synthesis of various organic compounds, including pharmaceuticals and their intermediates.[5][6] This guide serves as a detailed resource for professionals working with this compound, offering in-depth information on its properties and safe handling.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₂H₂Cl₂O₂ | [1][4][7] |

| Molecular Weight | 128.94 g/mol | [1][4][5] |

| Appearance | Colorless to light yellow, clear liquid | [2][3][4] |

| Odor | Penetrating, irritating | [1][4] |

| Density | 1.45 g/mL at 20 °C | [4][8] |

| Boiling Point | 107-108 °C | [4][8][9][10] |

| Melting Point | < -20 °C | [7][10][11] |

| Flash Point | 95 °C (closed cup) | [2][6][9][12] |

| Solubility | Soluble in organic solvents like dichloromethane (B109758) and ether. | [3][5] |

| Slightly miscible with water, reacts with water. | [1][3][7][11] | |

| Vapor Pressure | 26.5 mmHg at 25 °C | [7][13] |

| Refractive Index | n20/D 1.428 | [7][8][10] |

| CAS Number | 22128-62-7 | [1][2][3] |

| EC Number | 244-793-3 | [1][7][14] |

Synthesis of this compound

This compound is primarily synthesized through two main routes: the photochlorination of methyl chloroformate and the reaction of formaldehyde (B43269) with phosgene (B1210022).

Synthesis via Photochlorination of Methyl Chloroformate

This industrial method involves the catalytic photochlorination of methyl chloroformate.[15] The process can lead to a mixture of mono-, di-, and trichlorinated products due to similar chlorination rates.[15] Purification is often achieved by heating the crude mixture with a "naked chloride" catalyst, which selectively decomposes the major contaminant, dithis compound, into volatile byproducts like phosgene, HCl, and CO.[1]

Experimental Protocol: Synthesis and Purification of this compound

-

Materials: Methyl chloroformate, chlorine gas, UV light source, a "naked chloride" catalyst (e.g., hexabutylguanidinium chloride hydrochloride), reaction vessel equipped with a gas inlet, condenser, and thermometer.

-

Procedure:

-

Charge the reaction vessel with methyl chloroformate.

-

Initiate the reaction by introducing chlorine gas under UV irradiation. The reaction is typically performed at a controlled temperature.

-

Monitor the reaction progress by gas chromatography (GC) to achieve the desired level of monochlorination while minimizing the formation of di- and trichlorinated byproducts.

-

After the reaction, add the "naked chloride" catalyst to the crude mixture.

-

Heat the mixture to approximately 70 °C. This will cause the selective decomposition of dithis compound.

-

The volatile decomposition products (phosgene, HCl, CO) are removed from the reaction mixture.

-

The purified this compound can then be isolated by distillation.

-

Caption: Synthesis of this compound from Methyl Chloroformate.

Synthesis from Formaldehyde and Phosgene

An alternative synthesis route involves the reaction of dry, gaseous monomeric formaldehyde with phosgene in the presence of a catalyst.[2][4] This method requires strictly anhydrous conditions to prevent the repolymerization of formaldehyde.[4]

Experimental Protocol: Synthesis from Formaldehyde and Phosgene

-

Materials: Paraformaldehyde, phosgene, a suitable catalyst (e.g., substituted amides, quaternary ammonium (B1175870) halides), phosphorus pentoxide (for drying), reaction vessel with a gas inlet and condenser.

-

Procedure:

-

Depolymerize paraformaldehyde by heating to generate monomeric formaldehyde gas.

-

Pass the gaseous formaldehyde through a drying agent like phosphorus pentoxide.

-

Introduce the dry, monomeric formaldehyde into a reactor containing phosgene and the catalyst.

-

Maintain the reaction temperature between -10 °C and +60 °C under anhydrous conditions.

-

After the reaction is complete, the residual phosgene is removed by degassing.

-

The resulting this compound is purified by vacuum distillation.

-

Caption: Synthesis of this compound from Formaldehyde and Phosgene.

Key Reactions and Applications

This compound is a versatile reagent used in various organic transformations. Its primary application lies in the formation of carbonates and carbamates, which are important functional groups in many pharmaceutical compounds.

Reaction with Alcohols

This compound reacts with alcohols in the presence of a base (e.g., pyridine) to form chloromethyl carbonates. These carbonates are useful intermediates in the synthesis of prodrugs.

Experimental Protocol: General Procedure for the Synthesis of Chloromethyl Carbonates

-

Materials: Alcohol, this compound, a non-nucleophilic base (e.g., pyridine), anhydrous aprotic solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve the alcohol in the anhydrous solvent and cool the solution to 0 °C in an ice bath.

-

Add the base to the solution.

-

Slowly add this compound to the stirred mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to proceed until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chloromethyl carbonate, which can be further purified by chromatography if necessary.

-

Caption: General Reaction of this compound with Alcohols.

Application in Drug Development: Synthesis of Tenofovir (B777) Disoproxil

A prominent application of this compound is in the synthesis of tenofovir disoproxil, a prodrug of the antiretroviral agent tenofovir. In this multi-step synthesis, this compound is first reacted with isopropanol (B130326) to form chloromethyl isopropyl carbonate. This intermediate then reacts with tenofovir to yield tenofovir disoproxil.

Experimental Workflow: Synthesis of Tenofovir Disoproxil Fumarate (B1241708)

The synthesis of tenofovir disoproxil fumarate involves the esterification of tenofovir with chloromethyl isopropyl carbonate.

-

Step 1: Preparation of Chloromethyl Isopropyl Carbonate: React this compound with isopropyl alcohol in the presence of a base like pyridine.

-

Step 2: Esterification of Tenofovir: Tenofovir is reacted with chloromethyl isopropyl carbonate in a suitable solvent (e.g., N-methylpyrrolidone) with a base such as triethylamine (B128534) to facilitate the reaction.

-

Step 3: Salt Formation: The resulting tenofovir disoproxil is then treated with fumaric acid to form the stable fumarate salt.

Caption: Workflow for the Synthesis of Tenofovir Disoproxil Fumarate.

Safety and Handling

This compound is a toxic and corrosive substance that requires careful handling in a well-ventilated area, preferably a fume hood.[1][2]

-

Hazards: It is toxic if swallowed, in contact with skin, or if inhaled.[2] It causes severe skin burns and eye damage.[2] The compound reacts with water and moisture in the air to produce heat and hydrochloric acid fumes.[1][13] It may also be corrosive to metals.[2]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. In case of potential inhalation, a respirator with an appropriate cartridge should be used.[12][16]

-

Storage: Store in a cool, dry, well-ventilated place between 2-8 °C, away from incompatible materials such as strong oxidizing agents, alcohols, and bases.[5][7][8] Keep the container tightly closed.

-

Spill and Disposal: In case of a spill, cover with a dry, non-combustible material like sand or earth.[1] Dispose of the waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis, with significant applications in the pharmaceutical industry. Its utility in the construction of carbonate and carbamate (B1207046) linkages makes it an essential tool for the development of prodrugs and other complex molecules. A thorough understanding of its chemical and physical properties, coupled with strict adherence to safety protocols, is paramount for its effective and safe use in research and development. This guide provides the foundational knowledge required for professionals to handle and utilize this compound with confidence and precision.

References

- 1. Synthesis and uses of pure this compound and an economical new route to trichloroacryloyl chloride - ProQuest [proquest.com]

- 2. ES8400728A1 - Process for the synthesis of chloroformic acid chloromethyl ester. - Google Patents [patents.google.com]

- 3. EP0080913A1 - Process for the synthesis of chloroformic acid chloromethyl ester - Google Patents [patents.google.com]

- 4. GB2108961A - Preparation of this compound from formaldehyde and phosgene - Google Patents [patents.google.com]

- 5. This compound | C2H2Cl2O2 | CID 62754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. FR2516075A1 - PROCESS FOR THE SYNTHESIS OF this compound - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. exsyncorp.com [exsyncorp.com]

- 11. svrkgdc.ac.in [svrkgdc.ac.in]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ChloroMethyl Methyl Carbonate synthesis - chemicalbook [chemicalbook.com]

- 16. WO2004072014A1 - Method for purifying this compound - Google Patents [patents.google.com]

Synthesis of Chloromethyl Chloroformate from Methyl Chloroformate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of chloromethyl chloroformate from methyl chloroformate, a critical process for obtaining a key reagent in pharmaceutical and fine chemical synthesis. This document details the core synthetic methodology, purification strategies, and presents quantitative data in a structured format for ease of reference and comparison.

Introduction

This compound (CMCF) is a valuable building block in organic synthesis, primarily utilized for the introduction of the chloromethyloxycarbonyl (CMOC) protecting group and in the preparation of various carbamates and carbonates. Its synthesis from methyl chloroformate is a well-established industrial process, predominantly achieved through free-radical photochlorination. This method, while effective, yields a mixture of chlorinated products, necessitating a robust purification strategy to isolate the desired monochlorinated compound. This guide elucidates the key steps of this synthetic pathway, from the initial chlorination to the final purification of this compound.

Synthetic Pathway Overview

The synthesis of this compound from methyl chloroformate is a two-stage process:

-

Photochlorination: Methyl chloroformate is subjected to chlorination under UV irradiation to produce a crude mixture containing this compound (CMCF), dithis compound (DCMCF), trithis compound (TCMCF), and unreacted methyl chloroformate (MCF).

-

Purification: The crude product mixture undergoes a purification process to remove the polychlorinated byproducts, primarily through catalytic decomposition of dithis compound followed by distillation.

The overall workflow is depicted in the following diagram:

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Photochlorination of Methyl Chloroformate

This procedure describes a representative laboratory-scale synthesis.

Materials:

-

Methyl chloroformate (MCF)

-

Chlorine gas (Cl₂)

-

Photochlorination reactor equipped with a UV lamp (e.g., high-pressure mercury vapor lamp), gas inlet tube, stirrer, and condenser.

Procedure:

-

Charge the photochlorination reactor with freshly distilled methyl chloroformate.

-

Initiate stirring and illuminate the reactor with the UV lamp.

-

Introduce a slow stream of chlorine gas into the reactor through the gas inlet tube. The reaction is exothermic, and the temperature should be maintained, for example, below 40°C, using a cooling bath if necessary.

-

Monitor the progress of the reaction by gas chromatography (GC) to achieve the desired ratio of this compound to dithis compound. To favor the formation of the monochlorinated product, less than one equivalent of chlorine should be used.

-

Once the desired conversion is reached, stop the chlorine flow and the UV irradiation.

-

Purge the reactor with an inert gas (e.g., nitrogen) to remove any residual chlorine and hydrogen chloride.

-

The resulting crude product mixture is then ready for purification.

Note: The exact reaction time and chlorine flow rate will depend on the specific reactor setup, lamp intensity, and desired product distribution.

Stage 2: Purification of this compound

This stage focuses on the removal of dithis compound through catalytic decomposition, followed by distillation.

Materials:

-

Crude this compound mixture

-

Nucleophilic catalyst (e.g., benzyltributylammonium chloride (BTBAC) or tricaprylylmethylammonium chloride (Aliquat® 336))

-

Reaction flask equipped with a condenser, stirrer, and thermometer

-

Distillation apparatus

Procedure:

-

Charge the reaction flask with the crude this compound mixture.

-

Add a catalytic amount of the nucleophilic catalyst (e.g., 0.5-2% by weight).

-

Heat the mixture with stirring to a temperature of 70-80°C.[1]

-

Maintain this temperature and monitor the decomposition of dithis compound by GC analysis. The decomposition of DCMCF yields phosgene, hydrogen chloride, and carbon monoxide, which are removed as volatile gases.[1]

-

After the decomposition is complete (typically when the DCMCF content is below a desired level, e.g., <1%), cool the reaction mixture.

-

The purified this compound is then isolated by fractional distillation under atmospheric or reduced pressure. This compound has a boiling point of 107-108°C at atmospheric pressure.[2]

Data Presentation

The composition of the reaction mixture before and after purification is critical for assessing the efficiency of the process. The following tables summarize representative quantitative data obtained from gas chromatography (GC) analysis as reported in the literature.

Table 1: Composition of Crude and Purified this compound Mixtures

| Component | Crude Mixture (Example 1)[1] | Purified Product (Example 1)[1] | Crude Mixture (Example 2)[3] |

| Methyl Chloroformate (MCF) | 21.9% | <1% | 4.2% |

| This compound (CMCF) | 70.1% | 98.8% | 69.7% |

| Dithis compound (DCMCF) | 2.16% | <1% | 19.7% |

| Trithis compound (TCMCF) | Not Reported | <0.2% | Not Reported |

All values are reported as area percentages from GC analysis.

Table 2: Physical Properties of Key Components

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Methyl Chloroformate | C₂H₃ClO₂ | 94.50 | 71.4 |

| This compound | C₂H₂Cl₂O₂ | 128.94 | 107-108[2] |

| Dithis compound | C₂HCl₃O₂ | 163.38 | ~111 |

| Trithis compound | C₂Cl₄O₂ | 197.82 | 127-128 |

Signaling Pathways and Logical Relationships

The core of the purification process relies on the selective decomposition of the dichlorinated byproduct. This is achieved through the nucleophilic catalysis that facilitates the breakdown of dithis compound while leaving the desired this compound largely intact under the specified conditions.

Caption: Selective decomposition of dithis compound.

Conclusion

The synthesis of this compound from methyl chloroformate via photochlorination, followed by catalytic purification, is an effective and scalable method. Careful control of the photochlorination conditions is necessary to optimize the yield of the desired monochlorinated product and minimize the formation of polychlorinated impurities. The subsequent purification, which leverages the selective decomposition of dithis compound, is a critical step in obtaining high-purity this compound suitable for use in demanding applications within the pharmaceutical and chemical industries. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with this important synthetic transformation.

References

Chloromethyl chloroformate synthesis using formaldehyde and phosgene

I am unable to provide an in-depth technical guide or whitepaper on the synthesis of chloromethyl chloroformate from formaldehyde (B43269) and phosgene. The synthesis of this compound involves highly toxic and hazardous materials, and providing detailed experimental protocols could facilitate the production of a harmful chemical agent, which is against my safety policies.

My purpose is to be helpful and harmless, and that includes protecting individuals from potential harm that could arise from providing instructions for creating dangerous substances.

I can, however, provide information on the following related topics from a safety and educational perspective:

-

General Principles of Chemical Safety: I can offer information on best practices for laboratory safety, including the proper handling of hazardous chemicals, the use of personal protective equipment (PPE), and emergency procedures.

-

Resources for Chemical Information: I can guide you to reputable sources for chemical data, such as the PubChem database from the National Institutes of Health (NIH) or the safety data sheets (SDS) provided by chemical manufacturers. These resources provide critical information on the properties, hazards, and safe handling of chemicals.

-

The Importance of Green Chemistry: I can discuss the principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Chemical reactivity of chloromethyl chloroformate with nucleophiles

An In-depth Technical Guide to the Chemical Reactivity of Chloromethyl Chloroformate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of this compound with various nucleophiles. This compound is a highly reactive chemical intermediate valued for its ability to introduce the chloromethoxycarbonyl group, a versatile functional group in organic synthesis. Its reactivity is central to the formation of carbamates, carbonates, and other derivatives, with significant applications in pharmaceutical sciences and analytical chemistry. This document details reaction mechanisms, presents quantitative data, outlines experimental protocols, and provides visual representations of key processes to support research and development activities.

Core Reactivity of this compound

This compound (CMCF) is a bifunctional electrophile, featuring two reactive sites susceptible to nucleophilic attack: the carbonyl carbon of the chloroformate and the chloromethyl carbon. However, the carbonyl carbon is significantly more electrophilic and is the primary site of reaction with most nucleophiles. The reaction typically proceeds via a nucleophilic acyl substitution mechanism.

The general reactivity profile shows that this compound reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carboxylic acids. These reactions are often conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid byproduct.[1][2]

Reaction with Amine Nucleophiles: Carbamate (B1207046) Formation

The reaction of this compound with primary and secondary amines is a robust and widely utilized method for the synthesis of chloromethyl carbamates.[2] This reaction is fundamental for installing amine-protecting groups and for creating intermediates in drug synthesis.

The reaction proceeds through the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to yield the corresponding chloromethyl carbamate.[1]

General Reaction Scheme: R¹R²NH + ClCOOCH₂Cl → R¹R²NCOOCH₂Cl + HCl

Reaction with Alcohol Nucleophiles: Carbonate Formation

Analogous to carbamate formation, this compound reacts with alcohols and phenols to produce chloromethyl carbonate esters.[1][2] This reaction is typically performed in the presence of a base like pyridine to scavenge the HCl produced.[1][3] These carbonate products are valuable intermediates in the synthesis of various organic compounds, including prodrugs.

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the chloroformate, leading to a tetrahedral intermediate that subsequently eliminates a chloride ion.[1]

General Reaction Scheme: R-OH + ClCOOCH₂Cl → R-OCOOCH₂Cl + HCl

Quantitative Data on Reactivity

The efficiency of reactions involving this compound can vary based on the nucleophile, solvent, temperature, and base used. The following table summarizes available quantitative data from studies on this compound and analogous chloroformate reagents.

| Nucleophile | Reagent | Product Type | Yield (%) | Conditions | Reference |

| Palmitoylethanolamide (B50096) (PEA) | This compound | Chloromethyl Carbonate | 36 | Dichloromethane, Pyridine, 1h | [3] |

| Amino Acid Standards | Ethyl Chloroformate (ECF) | ECF Derivatives | 82 - 99.9 | H₂O/Ethanol/Pyridine, Chloroform (B151607) extraction | [4] |

| 1-Hexanol | In situ generated Chloroformate | Carbonate | 93 | Photo-on-demand synthesis in CHCl₃ | [5] |

Applications in Derivatization for Analytical Chemistry

Chloroformates, including this compound and its analogs like methyl and ethyl chloroformate, are widely used as derivatizing agents in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).[2][6][7] Derivatization converts polar, non-volatile analytes such as amino acids, organic acids, and phenols into more volatile and thermally stable derivatives suitable for GC analysis.[2][8]

For instance, the reaction with amino acids can derivatize both the amino and carboxylic acid groups, enhancing their chromatographic properties and detection sensitivity.[4]

Experimental Protocols

Protocol for Synthesis of Chloromethyl 2-(palmitoylamino)ethyl carbonate[3]

This protocol details the synthesis of a chloromethyl carbonate from an amide alcohol, serving as a representative procedure for the reaction of this compound with hydroxyl groups.

Materials:

-

Palmitoylethanolamide (PEA)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine

-

This compound

-

Water

-

Ethyl acetate (B1210297) (AcOEt)

-

Saturated sodium hydrogencarbonate solution

-

Dilute HCl

-

Brine

-

Sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Prepare a chilled, stirred solution of palmitoylethanolamide (1.0 eq) in anhydrous dichloromethane.

-

To this solution, add pyridine (1.7 eq) followed by this compound (1.2 eq).

-

Allow the reaction to proceed for 1 hour. Monitor completion by TLC analysis.

-

Quench the reaction by adding water and dilute with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium hydrogencarbonate, dilute HCl, water, and brine.

-

Dry the organic layer over sodium sulfate and remove the solvents under reduced pressure.

-

Purify the crude product by silica gel column chromatography to furnish the pure chloromethyl carbonate ester.

General Protocol for Derivatization of Amino Acids with Ethyl Chloroformate (Adapted for CMCF)[4]

This protocol, originally for ethyl chloroformate, provides a framework for the derivatization of polar metabolites for GC-MS or LC-MS analysis.

Materials:

-

Aqueous sample (e.g., freeze-dried cell extract)

-

H₂O/Ethanol/Pyridine mixture (e.g., 6:3:1 v/v/v)

-

This compound (CMCF)

-

Chloroform

-

7 M NaOH solution

Procedure:

-

To the sample, add 100 µL of the H₂O/Ethanol/Pyridine mixture.

-

Add 5 µL of CMCF. Vortex the mixture for 30 seconds to allow the reaction to occur.

-

Add 100 µL of chloroform to extract the derivatized products and vortex.

-

Add 10 µL of 7 M NaOH to adjust the aqueous layer to pH 9-10.

-

Add a further 5 µL of CMCF and vortex again for 30 seconds.

-

Add another 100 µL of chloroform for a second extraction.

-

Combine the chloroform extracts. The sample is now ready for dilution and analysis by GC-MS or direct injection FTMS.

Safety and Handling

This compound is a toxic, corrosive, and water-reactive substance that requires careful handling in a well-ventilated fume hood.[9][10]

-

Hazards: Harmful if swallowed, causes severe skin burns and eye damage, and is toxic if inhaled.[9][10] It reacts with water or moist air, potentially releasing toxic and corrosive gases like HCl.[10][11]

-

Personal Protective Equipment (PPE): Wear chemical-impermeable gloves, tightly fitting safety goggles, and fire/flame-resistant and impervious clothing.[9][11]

-

Handling: Use personal protective equipment. Avoid contact with skin, eyes, and inhalation of vapors. Handle in a well-ventilated area and keep away from moisture.[9] All equipment used must be grounded.[10]

-

Storage: Store in a cool, dry, and well-ventilated place under an inert atmosphere. Keep containers tightly closed and refrigerated. It is incompatible with bases (including amines), strong oxidizing agents, and alcohols.[10][11]

-

Spills: In case of a spill, evacuate the area. Do not use water. Use a vapor-suppressing foam to reduce vapors. Collect spilled material for proper disposal.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. Chloroformate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates [organic-chemistry.org]

- 6. svrkgdc.ac.in [svrkgdc.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. This compound | C2H2Cl2O2 | CID 62754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

Chloromethyl Chloroformate: A Technical Guide for Researchers

CAS Number: 22128-62-7[1][2][3][4]

This technical guide provides an in-depth overview of chloromethyl chloroformate (ClCOOCH₂Cl), a highly reactive chemical intermediate crucial in various organic syntheses, particularly in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physical properties, experimental protocols for its synthesis and handling, and key chemical relationships.

Core Properties and Specifications

This compound is a colorless to pale yellow liquid known for its penetrating and irritating odor.[1][3] It is denser than water and highly reactive, especially with moisture.[1][5] Due to its hazardous nature, appropriate safety precautions are paramount during handling and storage.

Physical and Chemical Properties

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 22128-62-7 | [1][2][3][4] |

| Molecular Formula | C₂H₂Cl₂O₂ | [1][4] |

| Molecular Weight | 128.94 g/mol | [1][2][4] |

| Appearance | Colorless to light yellow, clear liquid | [1][2][3][6] |

| Odor | Penetrating, irritating | [1][2] |

| Density | 1.450 g/mL at 20 °C | [2][7] |

| Boiling Point | 107-108 °C | [2][7] |

| Refractive Index | n20/D 1.428 | [7] |

| Flash Point | 95 °C (203 °F) - closed cup | [7] |

| Storage Temperature | 2-8°C | [7][8] |

Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and safe handling of this compound, compiled from established patents and safety guidelines.

Synthesis via Phosgenation of Formaldehyde (B43269)

A primary industrial method for synthesizing this compound involves the reaction of dry, monomeric formaldehyde with phosgene (B1210022) in the presence of a catalyst.

Objective: To synthesize this compound with a high yield.

Materials:

-

Dry, gaseous monomeric formaldehyde

-

Phosgene (COCl₂)

-

Catalyst (e.g., tetra n-butyl urea, quaternary ammonium (B1175870) halides, or an alkali metal halide like potassium chloride with a sequestering agent like cryptate)[1][7]

-

Anhydrous solvent (e.g., carbon tetrachloride)[7]

-

Dry nitrogen gas

Procedure:

-

Purge a suitable reactor with dry nitrogen gas to ensure anhydrous conditions.

-

Introduce the phosgene and the selected catalyst into the reactor. If using a solvent, it should also be added at this stage.

-

Maintain the reaction temperature between -10 °C and +60 °C.[1][7] A temperature of around 0°C is often used initially.[7]

-

Prepare dry, gaseous monomeric formaldehyde by heating paraformaldehyde, often with a drying agent like phosphorus pentoxide (P₂O₅).[7]

-

Bubble the generated formaldehyde gas through the phosgene-catalyst mixture.

-

After the introduction of formaldehyde is complete, the reaction mixture may be heated (e.g., to 40-50 °C) for a period (e.g., one hour) to ensure the reaction goes to completion.[7]

-

The resulting this compound is then isolated. Yields can be determined by methods such as NMR, using an internal standard like toluene.[7]

Key Considerations:

-

The complete absence of water and hydrochloric acid is critical for high yields.[1][7]

-

The formaldehyde must be dry and in its monomeric form for the reaction to proceed efficiently.[7]

Purification Protocol

Crude this compound often contains impurities such as methyl chloroformate, dithis compound, and trithis compound.[4] A method to purify the product without complex distillation involves the catalytic decomposition of impurities.

Objective: To obtain substantially pure this compound from a crude mixture.

Materials:

-

Crude this compound mixture

-

Nucleophilic catalyst (e.g., crown ethers, cryptands)[4]

Procedure:

-

Heat the crude chloroformate mixture in a reaction vessel in the presence of a catalytic amount of a nucleophilic catalyst.

-

The temperature should be maintained between 50 °C and the reflux temperature of the mixture (approx. 92 °C to 110 °C).[4]

-

Simultaneously, remove volatile gaseous decomposition products (e.g., carbon monoxide, hydrogen chloride) from the reaction zone. This can be facilitated by applying a reduced pressure (e.g., 50 to 90 Torr).[9]

-

After the decomposition of impurities is complete, the remaining product is substantially pure this compound, which can be recovered from the vessel.[4]

Safe Handling and Personal Protective Equipment (PPE)

This compound is toxic and corrosive.[1][6] Inhalation, ingestion, or skin contact can cause severe injury.[6] It is also water-reactive, producing heat and toxic fumes.[5] Strict adherence to safety protocols is mandatory.

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][10] Use explosion-proof electrical equipment where it is handled or stored.[2]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[3]

-

Skin Protection: Wear chemical-resistant gloves and impervious protective clothing (suits, footwear, headgear).[2][3]

-

Respiratory Protection: If ventilation is inadequate, use a positive pressure self-contained breathing apparatus (SCBA).[6]

-

-

Handling:

-

Storage: Store in tightly closed containers in a cool, dry, and well-ventilated place, typically refrigerated between 2-8°C.[2][7][10] Store away from incompatible materials.

-

Emergency Procedures:

-

Ensure emergency shower facilities and eye wash fountains are immediately accessible.[2]

-

In case of skin contact, immediately wash or shower to remove the chemical.[2]

-

For eye contact, rinse cautiously with water for at least 15-20 minutes.[3][6]

-

If inhaled, move the person to fresh air.[3] Seek immediate medical attention in all cases of exposure.[10]

-

Chemical Pathways and Workflows

The synthesis and application of this compound can be visualized as distinct chemical workflows. The following diagrams, rendered in DOT language, illustrate these processes.

Synthesis Workflow

This diagram outlines the catalyzed reaction of formaldehyde and phosgene to produce this compound.

Caption: Synthesis of this compound.

Purification Logic

This diagram illustrates the logical workflow for purifying crude this compound by removing common chlorinated impurities.

Caption: Purification Workflow for this compound.

References

- 1. EP0080913A1 - Process for the synthesis of chloroformic acid chloromethyl ester - Google Patents [patents.google.com]

- 2. nj.gov [nj.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. US6911558B2 - Method for purifying this compound - Google Patents [patents.google.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. This compound | C2H2Cl2O2 | CID 62754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GB2108961A - Preparation of this compound from formaldehyde and phosgene - Google Patents [patents.google.com]

- 8. exsyncorp.com [exsyncorp.com]

- 9. WO2004072014A1 - Method for purifying this compound - Google Patents [patents.google.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide on the Solubility and Stability of Chloromethyl Chloroformate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of chloromethyl chloroformate in various organic solvents. Due to the compound's high reactivity, quantitative data in the public domain is scarce. This guide compiles available qualitative information and presents detailed, best-practice experimental protocols for the safe determination of its solubility and stability. This information is critical for researchers, scientists, and drug development professionals who utilize this compound as a reagent in organic synthesis, particularly for the introduction of the chloromethoxycarbonyl group in the development of prodrugs and other pharmaceuticals.

Introduction

This compound (CMCF) is a highly reactive chemical intermediate with the formula ClCOOCH₂Cl. It is a colorless liquid with a pungent odor and is utilized in organic synthesis, notably in the production of pharmaceuticals and agrochemicals.[1] Its utility stems from its bifunctional nature, allowing for the introduction of a chloromethyl ester or a chloroformate group. However, its high reactivity, particularly its sensitivity to moisture and nucleophiles, presents significant challenges in its handling, storage, and application in synthetic processes. A thorough understanding of its solubility and stability in various organic solvents is paramount for optimizing reaction conditions, ensuring safety, and achieving desired product yields and purity.

This guide summarizes the known qualitative solubility and stability characteristics of this compound and provides detailed experimental protocols for researchers to determine quantitative data for their specific applications.

Solubility of this compound

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of this compound in various organic solvents. It is crucial to use anhydrous solvents and inert atmospheric conditions when handling this compound to prevent decomposition.

| Solvent | Solubility | Reference | Notes |

| Chloroform (CHCl₃) | Soluble | [2][3] | A suitable solvent for reactions. |

| Dichloromethane (CH₂Cl₂) | Soluble | [4] | A common solvent for reactions involving CMCF. |

| Carbon Tetrachloride (CCl₄) | Soluble | [4] | Mentioned as a possible reaction solvent. |

| Toluene | Soluble | [4] | Mentioned as a possible reaction solvent. |

| Methanol (CH₃OH) | Slightly Soluble | [2][3] | Reacts with methanol. Use with caution. |

| Tetrahydrofuran (THF) | Reactive | [4] | Not recommended as a solvent due to potential breakdown and reaction. |

| Acetone | Reactive | [5] | Not recommended as a solvent due to potential reaction. |

| Acetonitrile | Reactive | [6] | Used in reactions with CMCF, but may not be inert. |

| Diethyl ether | Reactive | [7] | Can react vigorously, especially in the presence of metal salts. |

| Water | Reactive | [7][8] | Reacts violently to produce hydrochloric acid and other decomposition products. |

Stability of this compound

This compound is a highly reactive and unstable compound. Its stability is significantly influenced by the presence of moisture, nucleophiles, and elevated temperatures.

General Stability Profile

The following table outlines the stability of this compound under various conditions.

| Condition | Stability/Reactivity | Decomposition Products | Reference |

| Moisture/Water | Highly unstable. Reacts violently with water and moisture in the air. | Hydrochloric acid, Carbon Monoxide, Phosgene (B1210022) (from thermal decomposition) | [7][8][9] |

| Alcohols | Reactive. Reacts with alcohols to form carbonates. | Carbonates, Hydrochloric acid | [7] |

| Bases (including amines) | Reactive. Reacts with bases. | Carbamates (with amines) and other products. | [7] |

| Strong Oxidizing Agents | Incompatible. | - | [7] |

| Ethers (e.g., diisopropyl ether) | May react vigorously or explosively, especially in the presence of trace metal salts. | - | [7] |

| Heat | Decomposes upon heating. | Hydrogen chloride, Phosgene, Chlorine | [9] |

| Metals | Contact with certain metals can catalyze decomposition. | - | [10] |

Experimental Protocols

Given the absence of detailed quantitative data, the following sections provide robust experimental protocols for determining the solubility and stability of this compound in organic solvents. Extreme caution must be exercised when performing these experiments due to the hazardous nature of the compound. All manipulations should be carried out in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Protocol for Quantitative Solubility Determination

This protocol describes an isothermal equilibrium method to determine the solubility of this compound in an organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest (e.g., dichloromethane, chloroform, THF, acetone, acetonitrile)

-

Internal standard (a non-reactive compound for chromatographic analysis)

-

Glass vials with PTFE-lined screw caps

-

Gas-tight syringes

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas Chromatography (GC) with a suitable detector (e.g., FID or MS) or High-Performance Liquid Chromatography (HPLC) with a UV detector and a derivatizing agent.[11]

Procedure:

-

Preparation:

-

Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove any traces of moisture.

-

Prepare a stock solution of the internal standard in the chosen anhydrous solvent.

-

-

Equilibration:

-

Add an excess amount of this compound to a vial containing a known volume of the anhydrous solvent. The presence of undissolved liquid indicates that a saturated solution will be formed.

-

Seal the vial tightly with a PTFE-lined cap.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vial to stand undisturbed at the same temperature for a short period to allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a gas-tight syringe.

-

Immediately transfer the aliquot to a volumetric flask containing a known amount of the internal standard solution and dilute to the mark with the same anhydrous solvent. This step must be performed quickly to minimize evaporation and exposure to atmospheric moisture.

-

-

Analysis:

-

Analyze the prepared sample by GC or HPLC. A derivatization step might be necessary for HPLC analysis as this compound lacks a strong chromophore.[11]

-

Create a calibration curve by preparing a series of standard solutions of this compound of known concentrations with a constant concentration of the internal standard.

-

From the calibration curve, determine the concentration of this compound in the prepared sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature, expressing the result in units such as g/100 mL or mol/L.

-

Workflow for Solubility Determination:

Caption: Workflow for the determination of this compound solubility.

Protocol for Stability Assessment

This protocol outlines a method for assessing the stability of this compound in an organic solvent over time at a constant temperature.

Objective: To determine the degradation rate of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest (e.g., dichloromethane, chloroform, THF, acetone, acetonitrile)

-

Internal standard

-

Multiple glass vials with PTFE-lined screw caps

-

Gas-tight syringes

-

Thermostatically controlled oven or water bath

-

Volumetric flasks and pipettes

-

GC or HPLC instrumentation as described in the solubility protocol.

Procedure:

-

Solution Preparation:

-

Under an inert atmosphere, prepare a stock solution of this compound of a known concentration in the chosen anhydrous organic solvent.

-

Add a known concentration of a suitable internal standard to the stock solution.

-

Distribute the solution into several sealed vials, ensuring minimal headspace.

-

-

Time-Course Study:

-

Place the vials in a thermostatically controlled environment (e.g., an oven or water bath) at the desired temperature (e.g., 25 °C or 40 °C).

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the controlled environment.

-

Immediately cool the vial to a low temperature (e.g., in an ice bath) to quench any further degradation before analysis.

-

-

Analysis:

-

Analyze the sample from each time point by GC or HPLC to determine the concentration of this compound relative to the internal standard.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time.

-

Determine the order of the degradation reaction and calculate the rate constant (k).

-

If the degradation follows first-order kinetics, calculate the half-life (t½) of this compound in the solvent under the specified conditions using the formula: t½ = 0.693 / k.

-

Workflow for Stability Assessment:

Caption: Workflow for the stability assessment of this compound.

Signaling Pathways and Logical Relationships

The primary "signaling pathway" for the instability of this compound is its decomposition via reaction with nucleophiles. The following diagram illustrates the logical relationship of its reactivity.

Caption: Reactivity pathways of this compound with common nucleophiles.

Conclusion

This compound is a valuable but challenging reagent due to its high reactivity and instability. While quantitative data on its solubility and stability in organic solvents is limited, this guide provides a summary of the available qualitative information and, crucially, detailed experimental protocols for determining these essential parameters. By following these protocols with stringent safety precautions, researchers can obtain the necessary data to optimize their synthetic procedures, enhance safety, and achieve more reliable and reproducible results in their research and development endeavors. The provided diagrams offer clear visual representations of the proposed experimental workflows and the key reactivity pathways of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 22128-62-7 [m.chemicalbook.com]

- 3. 22128-62-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. GB2108961A - Preparation of this compound from formaldehyde and phosgene - Google Patents [patents.google.com]

- 5. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]

- 6. US6911558B2 - Method for purifying this compound - Google Patents [patents.google.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. Methyl chloroformate - Wikipedia [en.wikipedia.org]

- 10. framochem.com [framochem.com]

- 11. svrkgdc.ac.in [svrkgdc.ac.in]

An In-depth Technical Guide to the Spectroscopic Data of Chloromethyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for chloromethyl chloroformate (CAS No: 22128-62-7), a key reagent in organic synthesis, particularly in the pharmaceutical industry. Due to its high reactivity, understanding its structural and purity characteristics through spectroscopic methods is crucial. This document compiles available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines general experimental protocols, and presents a logical workflow for its synthesis.

Chemical Structure and Properties

-

Molecular Formula: C₂H₂Cl₂O₂

-

Synonyms: Chloromethoxycarbonyl chloride, Palite[3]

Spectroscopic Data

The following tables summarize the available NMR and IR spectroscopic data for this compound. It is important to note that complete, high-resolution spectral data is not widely published in the public domain. The information presented here is compiled from various sources and may include data from related compounds for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Solvent | Notes |

| 5.5 | Singlet | Not specified | From a patent describing the synthesis of this compound.[4] |

Table 2: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment | Notes |

| ~1770-1800 | C=O (Carbonyl) stretch | Expected strong absorption typical for chloroformates. |

| ~1150-1250 | C-O (Ester) stretch | |

| ~700-800 | C-Cl stretch |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data of this compound are not explicitly available in the literature. However, standard procedures for NMR and IR spectroscopy of liquid samples are applicable.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining a ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Prepare a dilute solution of this compound (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

3.2. Infrared (IR) Spectroscopy

A general protocol for obtaining an FTIR spectrum of this compound is as follows:

-

Sample Preparation: As a neat liquid, a small drop of this compound can be placed between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a standard FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using the spectrum of the clean salt plates.

Synthesis of this compound

This compound is typically synthesized via the chlorination of methyl chloroformate.[5] The process can be visualized as a straightforward chemical transformation.

Caption: Synthesis of this compound from Methyl Chloroformate.

Logical Workflow for Quality Control

The quality control of this compound often involves confirming its identity and purity using spectroscopic and chromatographic methods.

Caption: Quality Control Workflow for this compound.

References

Chloromethyl chloroformate safety precautions and handling guidelines

An In-depth Technical Guide to the Safe Handling of Chloromethyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 22128-62-7) is a highly reactive chemical intermediate essential in various organic syntheses, particularly in the pharmaceutical and agrochemical industries.[1] Its utility is derived from the two reactive sites, the chloroformate and the chloromethyl groups. However, its high reactivity also makes it a significant hazard. This guide provides a comprehensive overview of the safety precautions and handling guidelines necessary to mitigate the risks associated with its use in a laboratory and drug development setting. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.

Hazard Identification and Toxicology

This compound is classified as a toxic, corrosive, and water-reactive substance.[2][3][4] Understanding its multifaceted hazards is the foundation of safe handling.

2.1 Acute Health Effects:

-

Inhalation: Toxic if inhaled.[5] Vapors can severely irritate the nose, throat, and respiratory system, leading to coughing, shortness of breath, and potentially fatal pulmonary edema (fluid in the lungs), the symptoms of which may be delayed.[2][6]

-

Skin Contact: Causes severe skin burns and damage.[2][5][7] The liquid is corrosive and can be absorbed through the skin, contributing to systemic toxicity.[3] Immediate and thorough decontamination is required upon contact.[2]

-

Eye Contact: Causes serious eye damage, including severe irritation, burns, and the risk of permanent vision loss.[2][5]

-

Ingestion: Harmful or fatal if swallowed.[5][7] It can cause severe burns to the mouth, throat, and stomach.[8]

2.2 Physicochemical Hazards:

-

Water Reactivity: Reacts violently with water or moisture to release heat and toxic, corrosive gases, including hydrogen chloride and phosgene.[2][3][4] This reaction can increase the concentration of fumes in the air.[3]

-

Thermal Decomposition: While the substance itself is non-combustible, it decomposes upon heating to produce highly toxic and corrosive fumes such as hydrogen chloride, phosgene, carbon monoxide, and carbon dioxide.[2][7][8]

-

Container Hazard: Containers may explode when heated or if contaminated with water due to the pressure buildup from gas evolution.[2][3]

Chemical and Physical Properties

A summary of key quantitative data for this compound is presented below. Note that official occupational exposure limits have not been established, demanding the adoption of stringent engineering controls and work practices to minimize any potential exposure.[2]

| Property | Value | Source(s) |

| Chemical Formula | C₂H₂Cl₂O₂ | |

| CAS Number | 22128-62-7 | |

| Molecular Weight | 128.94 g/mol | [3] |

| Appearance | Colorless liquid with a penetrating, irritating odor | [2][3] |

| Boiling Point | 107-108 °C | [5] |

| Density | 1.450 g/mL at 20 °C | [5] |

| Vapor Pressure | 26.5 mmHg at 25 °C | [5] |

| Flash Point | 95 °C (203 °F) - closed cup | |

| Storage Temperature | 2-8°C (Refrigerated) | |

| Occupational Exposure Limits (PEL/TLV) | Not Established | [2] |

Safe Handling and Storage

Strict adherence to the following procedures is mandatory when working with or storing this compound.

4.1 Engineering Controls:

-

All handling operations (e.g., weighing, transferring, and use in reactions) must be conducted within a certified chemical fume hood to ensure adequate ventilation.[2][5]

-

Operations should be enclosed where possible.[2]

-

An emergency eyewash station and safety shower must be immediately accessible in the work area.[2]

4.2 Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a full-face shield. Contact lenses should not be worn.[2]

-

Hand Protection: Use chemically resistant, impervious gloves (e.g., butyl rubber, Viton®). Gloves must be inspected for integrity before each use.[5]

-

Skin and Body Protection: Wear a flame-retardant lab coat, apron, and closed-toe shoes. For larger quantities or tasks with a higher risk of splashing, chemical-resistant protective suits and boots are required.[2][5]

-

Respiratory Protection: If engineering controls are insufficient, a full-face respirator with a combination filter for organic vapors and acid gases (e.g., type ABEK) or a positive pressure self-contained breathing apparatus (SCBA) must be used.[3]

4.3 Handling Procedures:

-

Avoid all personal contact, including inhalation.[6]

-

Use non-sparking tools and ground all equipment to prevent static discharge.[4][5]

-

Work away from water, moisture, and incompatible materials.

-

Keep containers tightly closed when not in use.[5]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[2]

4.4 Storage Conditions:

-

Store in a designated corrosives area that is cool, dry, dark, and well-ventilated.[5][7][9]

-

Refrigeration (2-8°C) is recommended.

-

Store under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[7]

-

Keep containers tightly sealed and protect them from physical damage.[1][5]

-

Store separately from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[3][7]

Experimental Workflow Protocol

The following diagram outlines a mandatory workflow for safely conducting a laboratory-scale reaction involving this compound.

References

- 1. Page loading... [guidechem.com]

- 2. nj.gov [nj.gov]

- 3. This compound | C2H2Cl2O2 | CID 62754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Discovery and Historical Applications of Chloromethyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl chloroformate (ClCOOCH₂Cl), a highly reactive chemical compound, has a dual history, marked by its deployment as a chemical warfare agent and its subsequent application as a versatile reagent in organic synthesis. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and applications of this compound. It includes detailed experimental protocols, quantitative data, and visualizations of key chemical processes to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The precise first synthesis of this compound is not definitively documented in readily available literature, though its emergence is closely tied to the broader development of chloroformates and chemical warfare agents in the early 20th century. The groundwork for its synthesis can be traced back to late 19th-century research on related compounds.

In 1890, Muller described a process for the photolytic chlorination of chloroformates in Liebigs Annalen der Chemie.[1][2] This method, while foundational, often resulted in multiple chlorinated byproducts, making the isolation of a specific compound like this compound challenging.[1] A German patent from 1901 (DE122233C) detailed the synthesis of other α-chloro-substituted chloroformates through the phosgenation of aldehydes, further indicating the growing interest in this class of compounds.

The impetus for the large-scale production of this compound came with the outbreak of World War I. It was utilized as a lachrymatory agent, designed to cause tearing and temporary blindness.[3] Allied forces referred to it as "Palite," while German forces used it in a mixture with dithis compound under the name "K-Stoff".[3]

Following the war, the extreme reactivity of this compound was repurposed for applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[4]

Physicochemical and Toxicity Data

A summary of the key quantitative properties of this compound is provided below for easy reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂H₂Cl₂O₂ | [5] |

| Molecular Weight | 128.94 g/mol | [6][7] |

| Appearance | Colorless liquid | [6] |

| Odor | Penetrating, irritating | [6] |

| Boiling Point | 107-108 °C | [1][2] |

| Melting Point | < -20 °C | [2][5] |

| Density | 1.450 g/mL at 20 °C | [1] |

| Refractive Index | n20/D 1.428 | [1][5] |

| Flash Point | 95 °C (closed cup) | [1] |

| Water Solubility | Slightly miscible, reacts with water | [5] |

| Storage Temperature | 2-8 °C | [1][5] |

Table 2: Toxicity and Hazard Data for this compound

| Parameter | Value | Source(s) |

| Hazard Classifications | Acute Toxicity (Inhalation), Category 3; Skin Corrosion, Category 1B | [1] |

| Hazard Statements | H314: Causes severe skin burns and eye damage; H331: Toxic if inhaled | [1] |

| Primary Hazards | Corrosive, Acute Toxic, Irritant | |

| Reactivity | Reacts with moisture in the air to produce hydrochloric acid fumes.[8] Incompatible with strong oxidizing agents, alcohols, and bases.[8] |

Historical and Modern Synthesis

Two primary methods have been historically significant for the synthesis of this compound: the chlorination of methyl chloroformate and the reaction of formaldehyde (B43269) with phosgene (B1210022).

Synthesis by Chlorination of Methyl Chloroformate

This method involves the free-radical chlorination of methyl chloroformate. While conceptually straightforward, it often leads to a mixture of mono-, di-, and trichlorinated products, necessitating careful control of reaction conditions and purification.[4][9]

-

Materials: Methyl chloroformate, chlorine gas, UV light source.

-

Procedure:

-

Liquid methyl chloroformate is introduced into a reaction vessel equipped with a gas inlet, a condenser, and a UV lamp.

-

Chlorine gas is bubbled through the methyl chloroformate while the mixture is irradiated with UV light.

-

The reaction temperature is maintained at a low level to minimize side reactions.

-

The reaction progress is monitored by gas chromatography to achieve the desired level of monochlorination.

-

The resulting crude product is then purified by fractional distillation to separate this compound from unreacted starting material and other chlorinated byproducts.[4]

-

Synthesis from Formaldehyde and Phosgene

A more direct route involves the reaction of dry, monomeric formaldehyde with phosgene in the presence of a catalyst. This method can provide good yields of the desired product.[1]

-

Materials: Paraformaldehyde, phosphorus pentoxide (P₂O₅), phosgene, catalyst (e.g., phosgenated tetra-n-butyl urea), dry nitrogen.

-

Procedure:

-

A reactor is charged with phosgene and the catalyst under a dry nitrogen atmosphere.

-

Dry, monomeric formaldehyde is generated by heating paraformaldehyde with a dehydrating agent like P₂O₅.

-

The gaseous formaldehyde is bubbled through the phosgene solution at a controlled temperature (e.g., 0-10 °C).

-

After the addition of formaldehyde is complete, the reaction mixture is stirred for a period to ensure complete reaction.

-

Excess phosgene is removed, and the crude this compound is purified by vacuum distillation.

-

Historical Applications in Organic Synthesis

The high reactivity of the two chlorine atoms in this compound makes it a valuable bifunctional reagent for introducing the -CH₂OCOO- moiety. Its primary historical and ongoing application is in the synthesis of carbonates and carbamates, which are important functional groups in many pharmaceuticals and agrochemicals.

Synthesis of Carbonates

This compound reacts with alcohols to form chloromethyl carbonates, which are themselves useful intermediates. These can further react with other nucleophiles.

-

Materials: this compound, isopropanol (B130326), a base (e.g., pyridine (B92270) or dimethylformamide).

-

Procedure:

-

This compound is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) in a reaction flask equipped with a stirrer and a dropping funnel, and the solution is cooled in an ice bath.

-

A solution of isopropanol and the base in the same solvent is added dropwise to the stirred this compound solution.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is washed with water, dilute acid, and brine to remove the base and any unreacted starting materials.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude chloromethyl isopropyl carbonate, which can be further purified by distillation.

-

Synthesis of Carbamates

The reaction of this compound with amines is a common method for the synthesis of carbamates, which are key components of many drug molecules.

-

Materials: this compound, a primary or secondary amine, a base (e.g., pyridine or triethylamine), anhydrous solvent (e.g., dichloromethane).

-

Procedure:

-

The amine is dissolved in the anhydrous solvent in a reaction flask, and the solution is cooled in an ice bath.

-

This compound is added dropwise to the stirred amine solution.

-

The base is then added to neutralize the HCl formed during the reaction.

-

The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

Work-up is similar to the carbonate synthesis, involving washing, drying, and solvent removal to yield the carbamate (B1207046) product.

-

Conclusion

This compound, a compound with a notorious past as a chemical warfare agent, has evolved into a valuable tool for organic chemists. Its high reactivity, stemming from two electrophilic centers, allows for the efficient synthesis of a variety of organic molecules, particularly carbonates and carbamates, which are integral to the development of new pharmaceuticals and other specialty chemicals. A thorough understanding of its properties, historical synthesis methods, and reaction mechanisms is essential for its safe and effective use in modern research and development.

References

- 1. 氯甲酸氯甲酯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound CAS#: 22128-62-7 [m.chemicalbook.com]

- 3. Justus Liebig's Annalen der Chemie 1890. Band 257 -258. Zwei Teile mit jeweils 3 Heften in einem Band. von Annalen der Chemie - Hermann Kopp, A. W. Hofmann, A. Kekule, E. Erlenmeyer, Jacob Volhard (Hrsg.):: Hardcover | Antiquariat Carl Wegner [zvab.com]

- 4. digitale-sammlungen.de [digitale-sammlungen.de]

- 5. lookchem.com [lookchem.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound | C2H2Cl2O2 | CID 62754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US20040152911A1 - Method for purifying this compound - Google Patents [patents.google.com]

Methodological & Application

Application Notes: Synthesis of Carbamates using Chloromethyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl chloroformate (CMCF) is a highly reactive chemical intermediate used in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] Its structure incorporates two electrophilic sites, making it a versatile reagent for introducing the chloromethoxycarbonyl group. A primary application is the synthesis of carbamates through its reaction with primary or secondary amines.[3] Carbamates are a crucial functional group in medicinal chemistry, found in numerous drug molecules and used as protecting groups in peptide synthesis.[4][5]

This document provides a detailed protocol for the synthesis of carbamates using this compound, emphasizing safe handling practices and providing a clear experimental workflow. Due to its hazardous nature, strict adherence to safety protocols is mandatory.[6][7]

Safety and Handling

This compound is a colorless, volatile liquid with a penetrating, irritating odor.[7][8] It is classified as a toxic, corrosive, and water-reactive substance.[7][9][10] Inhalation can cause severe irritation to the respiratory tract, potentially leading to pulmonary edema, while contact can cause severe skin and eye burns.[6]

Mandatory Safety Precautions:

-